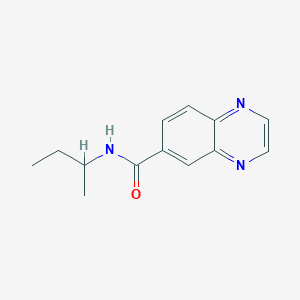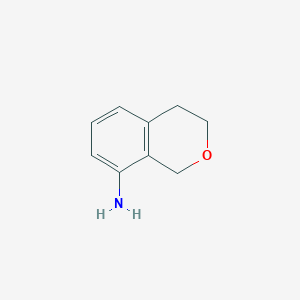
Isochromane-8-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochromane-8-ylamine, also known as isochroman-8-amine, is a chemical compound with the molecular formula C9H11NO . Its molecular weight is 149.19 .
Synthesis Analysis
The synthesis of isochroman derivatives, including Isochromane-8-ylamine, often involves complex organic reactions . For instance, an efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides .Scientific Research Applications
Antitumor Properties
Some isochromane derivatives exhibit antitumor activity. Researchers have explored their potential as anticancer agents. Investigating their selectivity, cytotoxicity, and interactions with cancer cells could lead to novel treatments .
Growth Regulation
Isochromane-8-ylamine compounds have been associated with growth-regulating effects. Understanding their impact on cell proliferation, differentiation, and tissue development is crucial. These insights may contribute to fields such as regenerative medicine and tissue engineering .
Dopaminergic System Modulation
Certain isochromane derivatives specifically affect the dopaminergic system. Dopamine plays a vital role in mood regulation, movement control, and reward pathways. Investigating the interaction of isochromane-8-ylamine with dopamine receptors could provide valuable insights for neuropharmacology and mental health research .
Enantioselective Synthesis
Recent advancements include the enantioselective synthesis of α-quaternary isochromanes. These chiral compounds are prevalent in natural products and bioactive molecules. Researchers have explored novel strategies combining oxidative aminocatalysis and gold catalysis to access these valuable building blocks .
Photocatalytic Reactions
Photocatalytic synthesis of esters from isochromane precursors has been investigated. Understanding the reaction pathways and optimizing conditions can lead to efficient and sustainable methods for ester formation. These findings contribute to green chemistry and synthetic methodology .
Mechanism of Action
Target of Action
Isochromane-8-ylamine is a derivative of isochromans, which are well recognized heterocyclic compounds in drug discovery They have been associated with multiple medicinal features, including effects on the central nervous system (cns), antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor activity, and anti-inflammatory agents .
Mode of Action
It’s known that isochromans can undergo various chemical transformations, including oxidations, reductions, hydrolysis, condensations, isomerization reactions, and formation of new carbon-carbon bonds . These transformations can lead to the formation of a variety of isochroman derivatives with different biological activities .
Biochemical Pathways
Isochromans are derived from acetate/malonate units via the polyketide pathway . This substituted benzo-isochromane skeleton represents a biosynthetic unit common to all members of this class
Pharmacokinetics
Modification by amino-acid residues is a rather popular approach to increasing biological activity and bioavailability .
Result of Action
Isochromans and their derivatives have been associated with diverse therapeutically related applications in pharmacological practices .
Action Environment
Many microorganisms, such as phytopathogenic fungi, are capable of adapting to the environments in which they are found, thus being able to take compounds of unknown origin and metabolize them into new compounds .
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXHQFCCQUZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochromane-8-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)
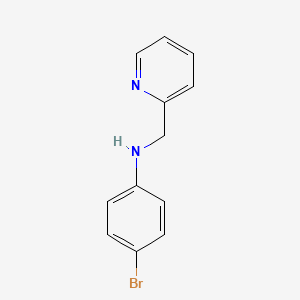
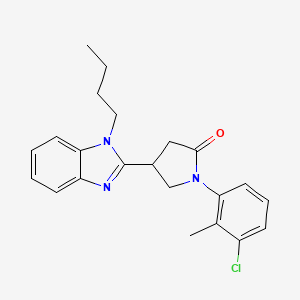
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2450687.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)
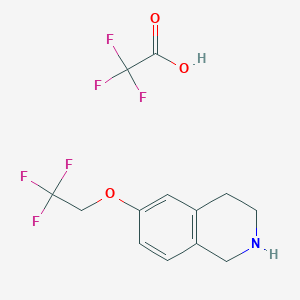
![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride](/img/structure/B2450690.png)

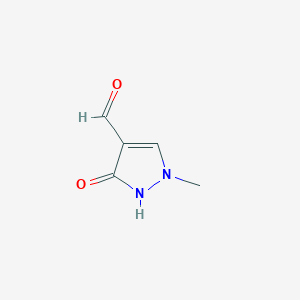
![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)
